

Application Notes and Protocols: Calcium Adipate (E357) in Baked Goods

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Compound of Interest

Compound Name: Calcium adipate

Cat. No.: B1218920

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is limited publicly available research on the specific applications and effects of **calcium adipate** (E357) in baked goods. The following application notes and protocols are based on the known functions of its parent compound, adipic acid, and other calcium salts used in the baking industry. These protocols are intended to serve as a foundational guide for research and development to explore the potential of **calcium adipate** as a novel food additive in baking.

Introduction

Calcium adipate, the calcium salt of adipic acid, is an approved food additive in some regions, designated by the E number E357. While its primary documented functions are as a stabilizer, anti-caking agent, and texture modifier, its specific application in baked goods is not well-documented.^[1] This document outlines potential applications of **calcium adipate** in baking, drawing parallels from the functionalities of adipic acid (E355) and other calcium salts. It also provides detailed experimental protocols to evaluate its efficacy and impact on dough and final product characteristics.

1.1 Potential Functions in Baked Goods

Based on the properties of related compounds, **calcium adipate** may serve several functions in baked goods:

- **Leavening Acid:** Adipic acid is used as a leavening acid in baking powders.[\[2\]](#)[\[3\]](#) **Calcium adipate** could potentially react with a base like sodium bicarbonate to produce carbon dioxide, contributing to the leavening of products like cakes and cookies.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Dough Conditioner:** Calcium salts are known to strengthen dough. Calcium ions can interact with proteins in the flour, enhancing dough elasticity and stability.[\[6\]](#)[\[7\]](#)[\[8\]](#) This could lead to improved handling properties and better volume in the final product.
- **Texture Modifier:** As a texture modifier, **calcium adipate** might influence the crumb structure and softness of baked goods.[\[1\]](#) Other calcium salts have been shown to affect crumb firmness and cohesiveness.[\[9\]](#)
- **Preservative and Shelf-life Extender:** Some calcium salts, like calcium propionate, are effective mold inhibitors.[\[7\]](#) While the antimicrobial properties of **calcium adipate** are not established, it may contribute to shelf-life extension through moisture retention, similar to calcium chloride.[\[6\]](#)
- **Calcium Fortification:** **Calcium adipate** can serve as a source of calcium, contributing to the nutritional value of baked goods.[\[10\]](#)

Quantitative Data from Related Compounds

The following tables summarize quantitative data for adipic acid and other calcium salts, which can serve as a starting point for formulating experiments with **calcium adipate**.

Table 1: Properties of Adipic Acid as a Leavening Acid

Property	Value	Reference
Neutralizing Value (NV)	115	[3] [4]
Function	Leavening acid, flavor enhancer, pH regulator	[2] [3] [5]
Key Advantage	Non-hygroscopic, provides smooth tartness	[2] [3]

Neutralizing Value (NV) is the amount of sodium bicarbonate (in grams) neutralized by 100 grams of the leavening acid.

Table 2: Effects of Various Calcium Salts on Dough and Bread Properties

Calcium Salt	Concentration	Observed Effect on Dough	Observed Effect on Bread	Reference
Calcium Chloride	0.05-0.1% of flour weight	Strengthens gluten bonds, enhances elasticity	Improves texture, prolongs shelf life by retaining moisture	[6]
Calcium Propionate	0.1-0.625% of flour weight	Enhances elasticity and toughness	Inhibits mold growth, extends shelf life	[7][11]
Calcium Lactate & Gluconate	-	Increased water absorption and dough stability	-	[8][12]
Calcium Citrate & Lactate	Up to 6.5% Inulin	Decreased crumb firmness, increased cohesiveness	Smaller volume with Calcium Lactate	[9]
Calcium Carbonate	1%	-	Higher overall acceptability, reduced acrylamide formation	[13]

Experimental Protocols

The following protocols are designed to systematically evaluate the functional properties of **calcium adipate** in a standard bread or cake formulation.

3.1 Protocol 1: Evaluation of Leavening Potential

Objective: To determine the efficacy of **calcium adipate** as a leavening acid in a chemically leavened system.

Materials:

- **Calcium adipate**
- Sodium bicarbonate
- All-purpose flour
- Sugar, salt, shortening, eggs, milk
- Standard cake recipe ingredients
- pH meter
- Volume measurement apparatus (e.g., laser topography or seed displacement)

Methodology:

- Neutralizing Value (NV) Determination:
 - Titrate a known concentration of **calcium adipate** solution with a standard sodium bicarbonate solution to a target pH (e.g., 7.0).
 - Calculate the NV based on the amount of bicarbonate required for neutralization.
- Baking Test:
 - Prepare a control cake batter using a standard recipe with baking powder.
 - Prepare test batters by replacing the baking powder with a mixture of sodium bicarbonate and **calcium adipate**, based on the calculated NV.
 - Vary the concentration of the **calcium adipate**-bicarbonate system (e.g., 1%, 1.5%, 2% of flour weight).
 - Measure the specific gravity and pH of the batter.

- Bake all batters under identical, controlled conditions (temperature and time).
- Analysis:
 - After cooling, measure the volume of the baked cakes.
 - Analyze the crumb structure using image analysis to determine cell size and distribution.
 - Conduct a sensory evaluation for taste, texture, and overall acceptability.

3.2 Protocol 2: Assessment of Dough Rheological Properties

Objective: To evaluate the effect of **calcium adipate** on the rheological properties of yeast-leavened dough.

Materials:

- **Calcium adipate**
- Bread flour
- Yeast, salt, sugar, water, shortening
- Farinograph
- Extensograph or Texture Analyzer with dough hook
- Amylograph or Rapid Visco Analyser (RVA)

Methodology:

- Dough Preparation:
 - Prepare a control dough using a standard bread recipe.
 - Prepare test doughs by adding varying concentrations of **calcium adipate** (e.g., 0.25%, 0.5%, 1.0% of flour weight).
- Farinograph Analysis:

- Determine water absorption, dough development time, stability, and mixing tolerance index for each dough.
- Extensograph Analysis:
 - Measure dough resistance to extension and extensibility at different proofing times.
- Amylograph/RVA Analysis:
 - Evaluate the effect of **calcium adipate** on starch gelatinization temperature and peak viscosity.

3.3 Protocol 3: Evaluation of Final Product Quality and Shelf Life

Objective: To assess the impact of **calcium adipate** on the quality and shelf life of the finished baked product.

Materials:

- Baked bread or cakes from Protocols 1 and 2
- Texture Analyzer
- Colorimeter
- Water activity meter
- Controlled storage environment (temperature and humidity)

Methodology:

- Initial Quality Assessment (Day 1):
 - Measure the specific volume, weight, and density of the baked products.
 - Use a colorimeter to measure crust and crumb color.
 - Perform Texture Profile Analysis (TPA) to determine crumb hardness, cohesiveness, springiness, and chewiness.

- Shelf-Life Study:
 - Store the baked products in a controlled environment.
 - Conduct TPA, water activity measurements, and visual mold assessment at regular intervals (e.g., Day 3, 5, 7).
 - A sensory panel can also be used to evaluate changes in freshness and staling over time.

Visualizations

Diagram 1: Experimental Workflow for Evaluating **Calcium Adipate** in Baked Goods

Caption: Workflow for testing **calcium adipate** in baked goods.

Diagram 2: Potential Functional Pathways of **Calcium Adipate** in Dough

Caption: Potential mechanisms of **calcium adipate** in dough systems.

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